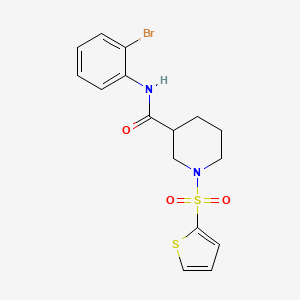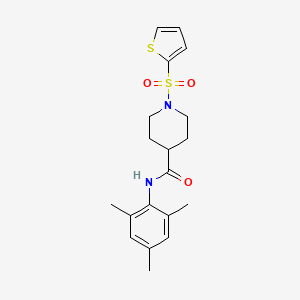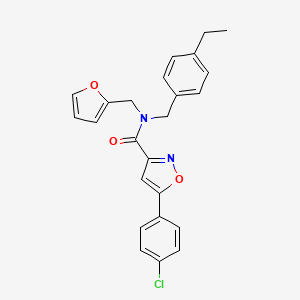![molecular formula C24H21N3O3S2 B14985373 N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14985373.png)
N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a carbamoyl group, a cyclopenta[b]thiophene ring, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of cyclization reactions involving thiophene derivatives and appropriate reagents. The oxazole ring is then introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile oxide. The final step involves the coupling of the phenylethyl carbamoyl group to the cyclopenta[b]thiophene-oxazole intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a dihydrooxazole derivative.
Substitution: The phenylethyl carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structure could be exploited in the design of novel organic semiconductors or photovoltaic materials.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide: is similar to other compounds containing thiophene and oxazole rings, such as:
Uniqueness
- The combination of a cyclopenta[b]thiophene ring with an oxazole ring and a phenylethyl carbamoyl group is unique and provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C24H21N3O3S2 |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H21N3O3S2/c28-22(17-14-18(30-27-17)20-10-5-13-31-20)26-24-21(16-8-4-9-19(16)32-24)23(29)25-12-11-15-6-2-1-3-7-15/h1-3,5-7,10,13-14H,4,8-9,11-12H2,(H,25,29)(H,26,28) |
Clave InChI |
DZBPCWXNSQXWBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14985296.png)
![N-(3-acetylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985311.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B14985315.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B14985321.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B14985326.png)
![5-(4-ethoxyphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B14985328.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14985331.png)
![1-(1,3-benzothiazol-2-yl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14985333.png)
![3-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14985342.png)


![2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14985379.png)

